molecular formula C10H11BN2O2 B11901896 (1-Benzyl-1H-pyrazol-5-yl)boronic acid

(1-Benzyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B11901896
M. Wt: 202.02 g/mol
InChI Key: RPPLMOXRNAKHOD-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with the chemical formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a benzyl group.

Preparation Methods

The synthesis of (1-Benzyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura coupling, where a halogenated pyrazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

(1-Benzyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Benzyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

(2-benzylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2

InChI Key

RPPLMOXRNAKHOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1CC2=CC=CC=C2)(O)O

Origin of Product

United States

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